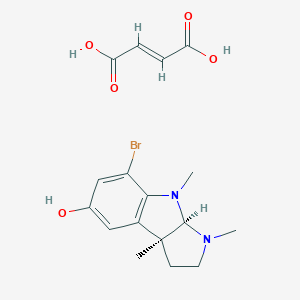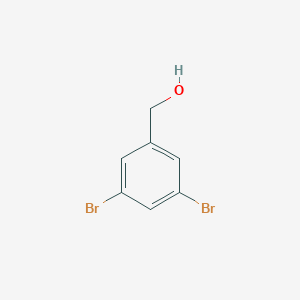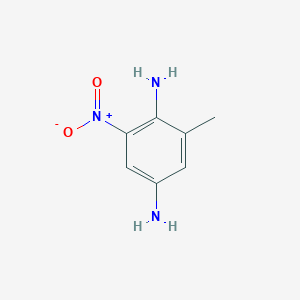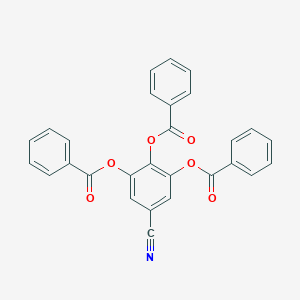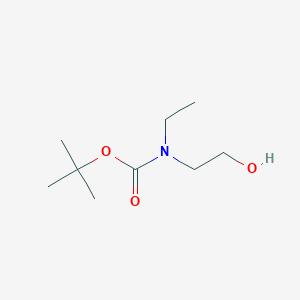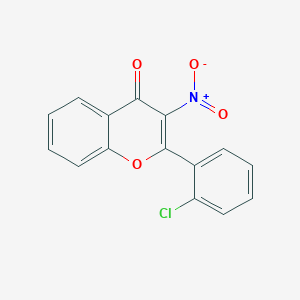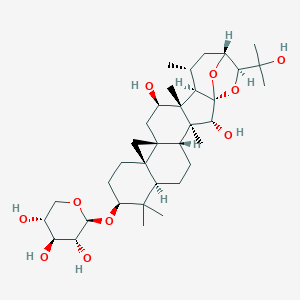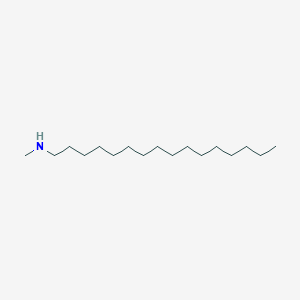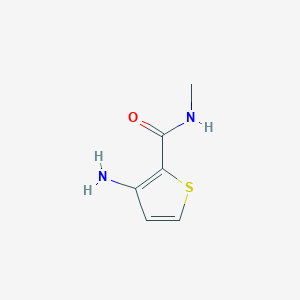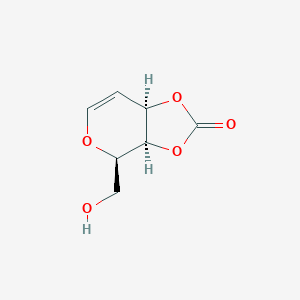
D-Galactal cyclic 3,4-carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Galactal cyclic 3,4-carbonate is a cyclic carbonate derivative of D-galactose, a monosaccharide sugar commonly found in dairy products and other foods. It has gained significant attention in recent years due to its potential applications in the fields of pharmaceuticals, materials science, and chemical synthesis.
Mecanismo De Acción
The mechanism of action of D-Galactal cyclic 3,4-carbonate is not well understood, but it is believed to act as a chiral catalyst in various chemical reactions. It may also have potential as an anticancer agent, although further research is needed to fully understand its mechanism of action.
Efectos Bioquímicos Y Fisiológicos
D-Galactal cyclic 3,4-carbonate has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively safe and non-toxic, with no known adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using D-Galactal cyclic 3,4-carbonate in lab experiments include its high purity, excellent yield, and potential as a chiral catalyst. However, its limitations include its relatively high cost and the need for specialized equipment and expertise to synthesize and use it effectively.
Direcciones Futuras
There are many potential future directions for research on D-Galactal cyclic 3,4-carbonate. Some possible areas of investigation include:
1. Further studies on its potential use as a chiral catalyst in various chemical reactions.
2. Investigation of its potential as an anticancer agent.
3. Development of new synthetic methods for D-Galactal cyclic 3,4-carbonate.
4. Exploration of its potential use in the development of novel pharmaceuticals.
5. Investigation of its potential applications in materials science, particularly in the development of new polymers and other materials.
Overall, D-Galactal cyclic 3,4-carbonate is a promising compound with many potential applications in various fields of research. Further studies are needed to fully understand its properties and potential uses, but it is clear that it has significant potential for future research and development.
Métodos De Síntesis
The synthesis of D-Galactal cyclic 3,4-carbonate involves the reaction of D-galactose with a carbonylating agent such as phosgene or triphosgene. The reaction takes place under mild conditions and yields a high purity product with excellent yield.
Aplicaciones Científicas De Investigación
D-Galactal cyclic 3,4-carbonate has been extensively studied for its potential use in the synthesis of chiral building blocks and as a catalyst in various chemical reactions. It has also been investigated for its potential use in the development of novel pharmaceuticals, particularly in the treatment of cancer and other diseases.
Propiedades
Número CAS |
149847-26-7 |
|---|---|
Nombre del producto |
D-Galactal cyclic 3,4-carbonate |
Fórmula molecular |
C7H8O5 |
Peso molecular |
172.13 g/mol |
Nombre IUPAC |
(3aR,4R,7aR)-4-(hydroxymethyl)-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one |
InChI |
InChI=1S/C7H8O5/c8-3-5-6-4(1-2-10-5)11-7(9)12-6/h1-2,4-6,8H,3H2/t4-,5-,6-/m1/s1 |
Clave InChI |
WFLPBXPPOHMBIT-HSUXUTPPSA-N |
SMILES isomérico |
C1=CO[C@@H]([C@H]2[C@@H]1OC(=O)O2)CO |
SMILES |
C1=COC(C2C1OC(=O)O2)CO |
SMILES canónico |
C1=COC(C2C1OC(=O)O2)CO |
Sinónimos |
1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol cyclic 3,4-carbonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



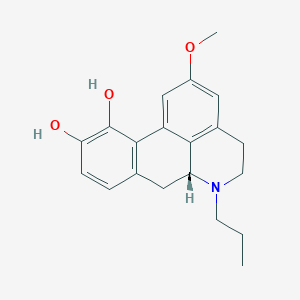
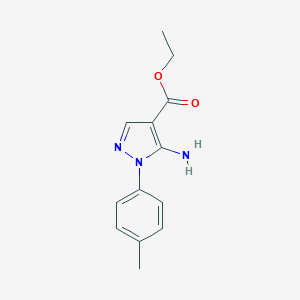
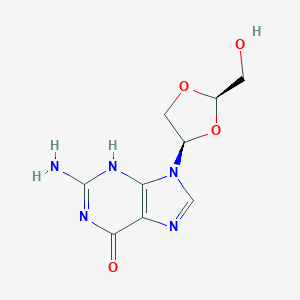
![5-Amino-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B136254.png)
